Fungicidal Specificity: N-Benzyl-2-methylfuran-3-carbothioamide vs. N-Aryl Furan-3-carbothioamides in Wheat Rust Control
In a patent-directed biological screen, N-benzyl-2-methylfuran-3-carbothioamide (75596-51-9) demonstrated protective fungicidal efficacy against Puccinia recondita (wheat brown rust) at an application rate capable of achieving ≥70% disease control, whereas the corresponding N-phenyl analog exhibited less than 30% control under identical conditions. This marked difference in antifungal potency is attributed to the conformational flexibility and electronic character of the benzyl substituent, which enhances binding to the fungal target site relative to the planar, electron-deficient phenyl derivative [1].
| Evidence Dimension | Protective fungicidal efficacy against Puccinia recondita (wheat brown rust) |
|---|---|
| Target Compound Data | Disease control ≥70% at standard screening rate (exact rate not publicly disclosed) |
| Comparator Or Baseline | N-Phenyl-2-methylfuran-3-carbothioamide (analog): <30% disease control at equivalent rate |
| Quantified Difference | Differential efficacy of >40 percentage points (≥70% vs. <30%) |
| Conditions | In planta protective assay; compound applied to wheat seedlings prior to fungal inoculation |
Why This Matters
For procurement aiming at wheat rust control programs, this large efficacy differential means that substituting the N-benzyl derivative with an N-aryl analog would result in commercially unacceptable fungicidal performance.
- [1] Cristau P, Desbordes P, Gary S, Greul J, Helmke H, Benting J. N-Benzyl Heterocyclic Carboxamides and Thiocarboxamides as Fungicides. US Patent 9,084,424 B2 (2015); Example compounds and comparative data. View Source
